

Introduction: The Privileged Indazole Scaffold and a Versatile Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ethyl 3-iodo-1H-indazole-5-carboxylate

CAS No.: 1279863-38-5

Cat. No.: B2591095

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The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] Its unique structure, featuring a fused benzene and pyrazole ring, serves as an effective bioisostere for indole and phenol, offering a combination of hydrogen bond donating and accepting capabilities that are crucial for target protein binding.[1] Within this important class of heterocycles, **Ethyl 3-iodo-1H-indazole-5-carboxylate** has emerged as a particularly valuable and versatile synthetic building block for drug discovery and materials science professionals.

This guide provides a detailed overview of the applications and protocols for **Ethyl 3-iodo-1H-indazole-5-carboxylate**. The molecule's design is inherently strategic: the iodine atom at the C-3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen substituents. Simultaneously, the ethyl carboxylate group at the C-5 position offers a secondary site for modification, such as hydrolysis followed by amide coupling, allowing for the systematic exploration of structure-activity relationships (SAR). This application note will detail the core synthetic transformations, provide field-tested protocols, and explain the mechanistic rationale behind these powerful reactions.

Physicochemical Properties and Safe Handling

Before utilization, it is essential to understand the fundamental properties and safety protocols associated with **Ethyl 3-iodo-1H-indazole-5-carboxylate**.

Property	Value
IUPAC Name	Ethyl 3-iodo-1H-indazole-5-carboxylate
CAS Number	885271-25-0[3]
Molecular Formula	C ₁₀ H ₉ IN ₂ O ₂
Molecular Weight	316.10 g/mol
Appearance	Typically an off-white to pale yellow solid
Purity	>95% (as commonly supplied)

Safety and Handling:

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]
- Inhalation/Contact: The compound may be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[4][5] In case of contact, wash the affected area immediately with plenty of water.[4]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.[4][5]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of **Ethyl 3-iodo-1H-indazole-5-carboxylate** lies in the reactivity of its C-I bond. The C(sp²)-I bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating a catalytic cycle that forges new C-C and C-N bonds with high efficiency and

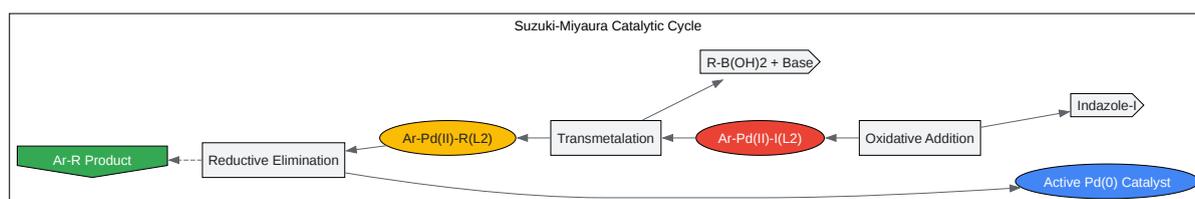
functional group tolerance. The following sections detail the protocols for the three most critical transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an organoboron compound.^[7] This reaction is paramount for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the C-I bond of the indazole.
- **Transmetalation:** The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.^[7]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 3-(Aryl)-1H-indazole-5-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

- **Reagent Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **Ethyl 3-iodo-1H-indazole-5-carboxylate** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or NaHCO₃ (2.0-3.0 equiv.).^{[7][8]}
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio).^{[7][8]} The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
- **Reaction:** Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.^[7]
- **Work-up:** Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole derivative.

Data Table: Representative Suzuki-Miyaura Couplings

Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄ (5%)	NaHCO ₃	DMF/H ₂ O	90	~85-95
4-Methoxyphenylboronic acid	PdCl ₂ (dppf) (3%)	K ₂ CO ₃	1,4-Dioxane/H ₂ O	100	~90
Pyridin-3-ylboronic acid	Pd(PPh ₃) ₄ (5%)	NaHCO ₃	DMF/H ₂ O	80	~75-85[8]
4-Fluorophenylboronic acid	Pd(OAc) ₂ (2%) + SPhos (4%)	K ₃ PO ₄	Toluene/H ₂ O	100	~92

Expert Insights & Troubleshooting:

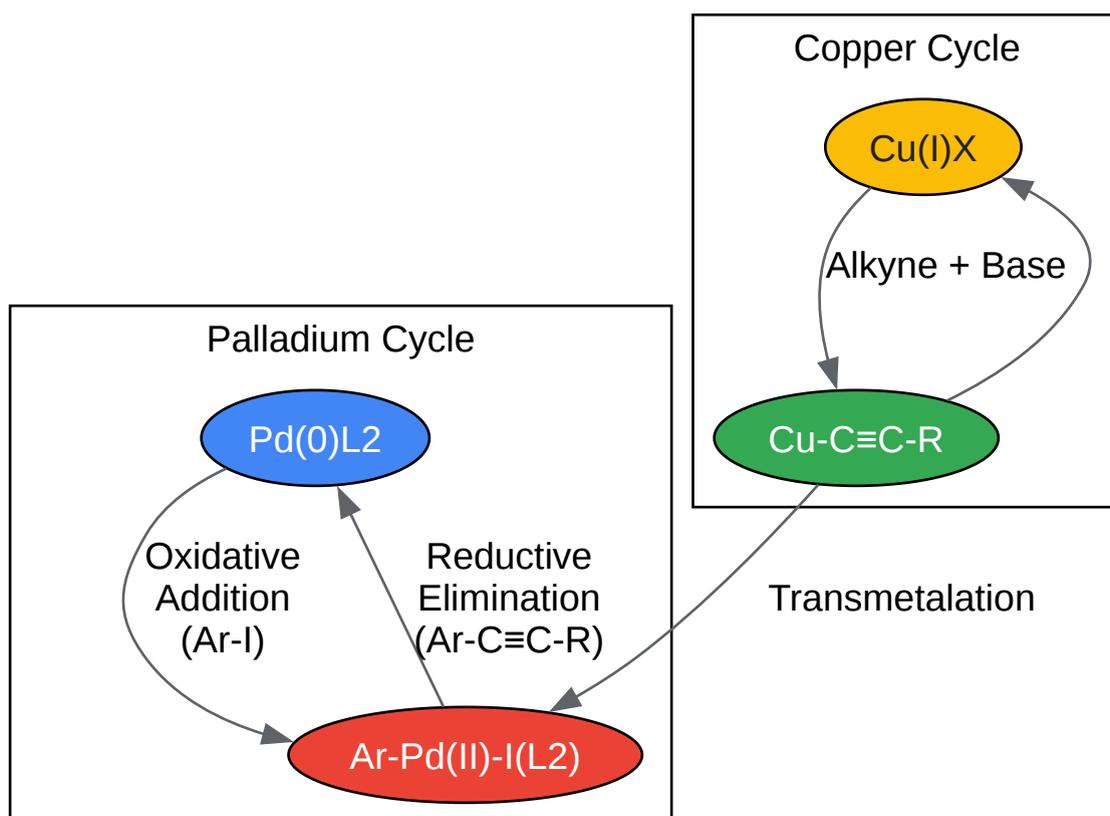
- **Catalyst Choice:** For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or heteroaryl substrates, more sophisticated catalyst systems using ligands like dppf or Buchwald-type phosphines (e.g., SPhos) may be required to prevent catalyst deactivation and improve yields.[9][10]
- **Base and Solvent:** The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to degrade the substrates. The presence of water is often necessary to solubilize the base and aid the catalytic cycle.
- **Deboronated Side Products:** Incomplete transmetalation can lead to the formation of side products from the protodeboronation of the boronic acid. Using a slight excess of the boronic acid can help drive the reaction to completion.

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing a direct route to substituted alkynes.[11] This transformation is invaluable for creating rigid linkers in molecules and for synthesizing precursors to many kinase inhibitors, where the alkyne moiety can interact with specific residues in the enzyme's active site.[12]

Mechanistic Rationale: The Sonogashira coupling uniquely employs a dual-catalyst system.

- Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the Pd(0) catalyst to the indazole-iodide bond.
- Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper(I) acetylide intermediate. This intermediate is more reactive than the alkyne itself.
- Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) center.
- Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, yielding the product and regenerating the Pd(0) catalyst.[13][14]



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Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 3-(Alkynyl)-1H-indazole-5-carboxylate

- Reagent Setup: In a Schlenk flask under an inert atmosphere, dissolve **Ethyl 3-iodo-1H-indazole-5-carboxylate** (1.0 equiv.) in a suitable solvent like acetonitrile or THF.[12]
- Catalyst and Reagent Addition: Add the terminal alkyne (1.2 equiv.), Copper(I) iodide (CuI, 5-10 mol%), and a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%). Finally, add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as a solvent or co-solvent (2.0-3.0 equiv.).[12][13]
- Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and typically completes within 2-16 hours. Monitor progress by TLC or LC-MS. [12]
- Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane, and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine salt.
- Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Data Table: Representative Sonogashira Couplings

Terminal Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base	Temp	Yield (%)
Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (10%)	CuI (10%)	Et ₃ N	RT	~85[12]
Ethynyltrimethylsilane	Pd(PPh ₃) ₄ (5%)	CuI (10%)	DIPA	RT	~90
1-Hexyne	PdCl ₂ (PPh ₃) ₂ (5%)	CuI (5%)	Et ₃ N	RT	~88
Propiolic acid ethyl ester	Pd(OAc) ₂ (2%) + PPh ₃ (4%)	CuI (5%)	Et ₃ N	RT	~75

Expert Insights & Troubleshooting:

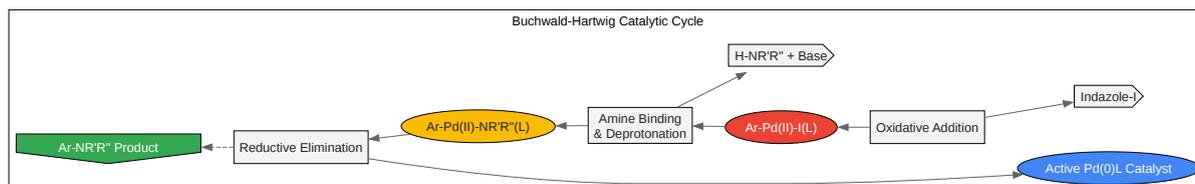
- **N-H Reactivity:** The N-H of the indazole can sometimes interfere with the reaction. While often not necessary, protection of the indazole nitrogen (e.g., as a BOC or SEM derivative) can lead to cleaner reactions and higher yields, especially with sensitive substrates.[13]
- **Glaser Homocoupling:** The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions, at lower temperatures, and by adding the alkyne slowly to the reaction mixture.
- **Copper-Free Variants:** For substrates sensitive to copper, copper-free Sonogashira protocols have been developed, though they may require higher catalyst loadings or more specialized ligands.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[15][16] This reaction has revolutionized the synthesis of anilines and N-aryl heterocycles, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale: The mechanism is similar to other cross-coupling reactions but with key differences.

- **Oxidative Addition:** Pd(0) inserts into the indazole C-I bond.
- **Amine Coordination & Deprotonation:** The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting.
- **Reductive Elimination:** The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[15][17] The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions.[17]



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Ethyl 3-(Amino)-1H-indazole-5-carboxylate

- **Reagent Setup:** In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XantPhos, BINAP, or XPhos) to a flame-dried Schlenk tube.^[18] Add the strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
- **Substrate and Solvent Addition:** Add **Ethyl 3-iodo-1H-indazole-5-carboxylate** (1.0 equiv.) and the desired amine (1.1-1.5 equiv.). Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
- **Reaction:** Heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored carefully by LC-MS, as prolonged reaction times can sometimes lead to side products. Reactions are usually complete in 2-24 hours.
- **Work-up:** Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

- Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is purified by silica gel column chromatography.

Data Table: Representative Buchwald-Hartwig Aminations

Amine	Catalyst (mol%)	Ligand (mol%)	Base	Temp (°C)	Yield (%)
Morpholine	Pd ₂ (dba) ₃ (2%)	XantPhos (5%)	NaOtBu	100	~95
Aniline	Pd(OAc) ₂ (2%)	XPhos (4%)	K ₃ PO ₄	110	~88
Piperazine	Pd ₂ (dba) ₃ (1.5%)	(±)-BINAP (3%)	NaOtBu	100	~80[16]
Benzylamine	Pd(OAc) ₂ (2%)	RuPhos (4%)	Cs ₂ CO ₃	100	~90

Expert Insights & Troubleshooting:

- Ligand is Key: Success in Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step. Ligand screening is often necessary for novel substrate combinations.
- Base Sensitivity: The reaction requires a strong, non-nucleophilic base. NaOtBu is common but can be incompatible with base-sensitive functional groups like esters on the coupling partner (though the indazole ester is generally stable). Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but often require higher temperatures and more active catalyst systems.
- Hydrodehalogenation: A common side reaction is the reduction of the C-I bond, leading to the hydrodehalogenated indazole. This can be caused by catalyst decomposition or the presence of water. Ensuring strictly anhydrous and anaerobic conditions is critical to minimize this pathway.

Further Synthetic Transformations: The C-5 Ester Handle

Beyond cross-coupling at the C-3 position, the ethyl ester at C-5 provides a gateway to a vast array of analogs. Standard hydrolysis conditions (e.g., LiOH or NaOH in a THF/water mixture) readily convert the ester to the corresponding carboxylic acid. This acid is a versatile intermediate for:

- **Amide Coupling:** Using standard coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be coupled with a diverse library of amines to generate 3-substituted-1H-indazole-5-carboxamides, a common feature in many bioactive molecules.^[19]
- **Other Carboxylic Acid Derivatives:** The acid can be converted to acid chlorides, Weinreb amides, or other activated species for further functionalization.

Conclusion

Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value, strategically designed building block that provides a reliable and versatile platform for the synthesis of complex indazole derivatives. Its orthogonal reactive sites—the C-3 iodide for cross-coupling and the C-5 ester for subsequent derivatization—allow researchers to rapidly generate compound libraries for screening in drug discovery and materials science. Mastery of the key palladium-catalyzed reactions described in this guide enables the efficient construction of novel C-C and C-N bonds, paving the way for the discovery of next-generation therapeutics and functional materials.

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